2-Fluoro-6-methoxy-4-vinylbenzonitrile
Description
2-Fluoro-6-methoxy-4-vinylbenzonitrile is a substituted benzonitrile derivative featuring three distinct functional groups: a fluorine atom at position 2, a methoxy group at position 6, and a vinyl group at position 4. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in organic synthesis, materials science, and pharmaceutical research. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group contributes to solubility and electronic modulation. The vinyl group introduces unsaturation, enabling participation in polymerization or addition reactions .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-ethenyl-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C10H8FNO/c1-3-7-4-9(11)8(6-12)10(5-7)13-2/h3-5H,1H2,2H3 |
InChI Key |
JNNQWWCCYVCFHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-fluoro-6-methoxy-4-vinylbenzonitrile and analogous compounds:
Physicochemical Properties
- Solubility: The methoxy group in the target compound improves aqueous solubility compared to purely hydrophobic analogs like 2-fluoro-6-(4-methylbenzyloxy)benzonitrile. However, the vinyl group reduces polarity relative to the hydroxymethyl derivative .
- Melting Points: Bulky substituents (e.g., benzyloxy in ) increase melting points due to enhanced intermolecular forces, whereas flexible groups like vinyl may lower them.
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